molecular formula C17H25N3O3S2 B6517726 N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 869076-75-5

N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6517726
CAS No.: 869076-75-5
M. Wt: 383.5 g/mol
InChI Key: YUKYRKLCEWPXGZ-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative characterized by a cyclohexyl acetamide group and a 2-methoxyethyl substituent on the pyrimidine core. The synthesis typically involves multi-step reactions, such as alkylation of the pyrimidine core followed by sulfanyl acetamide coupling under basic conditions (e.g., NaH in DMF) . Key spectral data (¹H/¹³C NMR, HRMS) confirm its structural integrity, with distinct signals for the methoxyethyl group (δ ~3.88 ppm for OCH₃) and cyclohexyl protons (δ 1.01–1.72 ppm) .

Properties

IUPAC Name

N-cyclohexyl-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S2/c1-23-9-8-20-16(22)15-13(7-10-24-15)19-17(20)25-11-14(21)18-12-5-3-2-4-6-12/h12H,2-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKYRKLCEWPXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with a cyclohexyl group and a methoxyethyl substituent. The presence of a sulfanyl group enhances its reactivity and potential biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This was evidenced in studies where related thieno-pyrimidine derivatives inhibited cell proliferation in various cancer cell lines (e.g., A431 vulvar epidermal carcinoma) .
  • Case Study : A recent screening of drug libraries identified thieno-pyrimidine compounds as effective against multicellular spheroids of cancer cells, suggesting enhanced efficacy in three-dimensional tumor models .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • In Vitro Studies : Thieno-pyrimidine derivatives have demonstrated inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve interference with bacterial DNA synthesis .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have shown:

  • In Vivo Anti-inflammatory Activity : Studies indicate that these compounds can reduce inflammation markers in animal models of arthritis and other inflammatory conditions .

Research Findings Summary

Biological Activity Effect Mechanism References
AnticancerInhibition of cell proliferationInduction of apoptosis via mitochondrial disruption ,
AntimicrobialBactericidal activity against S. aureus and E. coliInterference with DNA synthesis ,
Anti-inflammatoryReduction in inflammation markersModulation of cytokine release ,

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar thieno[3,2-d]pyrimidine structures exhibit antimicrobial properties. Research indicates that derivatives can inhibit bacterial growth and may be effective against resistant strains of bacteria. This compound's potential as an antimicrobial agent warrants further investigation in clinical settings.
  • Anticancer Properties : Thieno[3,2-d]pyrimidines have been reported to possess anticancer activities by inducing apoptosis in cancer cells. The specific mechanism through which N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its effects on cancer cell lines remains to be elucidated but could involve modulation of key signaling pathways.
  • Enzyme Inhibition : Some studies have highlighted the ability of similar compounds to act as enzyme inhibitors. This includes inhibition of kinases or other enzymes involved in critical cellular processes. Investigating the enzyme interaction profile of this compound could reveal its potential as a therapeutic agent in conditions like cancer or metabolic disorders.

Antimicrobial Studies

A study published in Journal of Antibiotics explored the efficacy of thieno[3,2-d]pyrimidine derivatives against various bacterial strains. The results indicated that certain modifications to the core structure enhanced antimicrobial potency. It is hypothesized that this compound may demonstrate similar or improved activity due to its structural uniqueness .

Anticancer Research

In a recent publication in Cancer Letters, researchers examined a series of thieno[3,2-d]pyrimidine derivatives for their anticancer activity against various cell lines. The study concluded that specific substitutions significantly increased cytotoxicity against breast and lung cancer cells. The authors suggested that further exploration of compounds like this compound could lead to the development of new anticancer therapies .

Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry reported on the enzyme inhibitory activity of thieno[3,2-d]pyrimidines. The study highlighted how structural variations affect binding affinity and selectivity towards specific targets. This insight supports the hypothesis that this compound may also exhibit favorable enzyme inhibition profiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Molecular Weight Biological Activity Reference
Target Compound Thieno[3,2-d]pyrimidine 2-Methoxyethyl, Cyclohexyl, Sulfanyl acetamide ~439.55* Under investigation
N-(4-Ethoxyphenyl)-2-({4-Oxo-3-Phenyl-Thieno[3,2-d]Pyrimidin-2-yl}Sulfanyl)Acetamide Thieno[3,2-d]pyrimidine 4-Ethoxyphenyl, Phenyl 439.55 Antiviral (HIV inhibition)
2-({3,6-Dimethyl-4-Oxo-Thieno[2,3-d]Pyrimidin-2-yl}Sulfanyl)-N-(4-Methoxyphenyl)Acetamide Thieno[2,3-d]pyrimidine 3,6-Dimethyl, 4-Methoxyphenyl 387.44 Anticancer
N-(3-Chloro-4-Methylphenyl)-2-({1-[2-(Dimethylamino)Ethyl]-2-Oxo-Cyclopenta[d]Pyrimidin-4-yl}Sulfanyl)Acetamide Cyclopenta[d]pyrimidine 3-Chloro-4-methylphenyl, Dimethylaminoethyl 435.96 Kinase inhibition

*Calculated based on analogous compounds in .

Impact of Core Heterocycle

  • Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine: The position of the sulfur atom in the fused thiophene ring alters electronic properties. In contrast, thieno[2,3-d]pyrimidines (e.g., ) show reduced solubility due to steric hindrance from methyl groups .
  • Cyclopenta[d]pyrimidine Derivatives: These analogs (e.g., ) have a non-aromatic bicyclic core, reducing planarity but improving membrane permeability for kinase targeting .

Substituent Effects

  • Methoxyethyl vs.
  • Cyclohexyl vs. Aromatic Groups : The cyclohexyl acetamide moiety (target compound) enhances metabolic stability over phenyl-substituted analogs (e.g., ), which are prone to CYP450 oxidation .
  • Sulfanyl Linker : The –S–CH₂– group in all analogs facilitates covalent binding to cysteine residues in targets (e.g., TLR4 or CDK2), but steric bulk from substituents (e.g., 3,6-dimethyl in ) may hinder accessibility .

Research Implications

The target compound’s unique methoxyethyl-cyclohexyl combination offers a balance between hydrophilicity and metabolic stability, making it a candidate for optimizing kinase or protease inhibitors. Future studies should explore:

  • Structure-Activity Relationship (SAR) : Modulating the methoxyethyl chain length to enhance target affinity.
  • In Vivo Pharmacokinetics : Assessing oral bioavailability compared to phenyl-substituted analogs .
  • Therapeutic Scope: Screening against emerging targets like SARS-CoV-2 main protease, given the antiviral precedent of related thieno-pyrimidines .

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